

Comparative Guide: Cross-Reactivity of Azetidine Derivatives with Monoamine Transporters[1]

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Compound of Interest

Compound Name:	3-(4-Nitrophenyl)azetidine hydrochloride
CAS No.:	7606-34-0
Cat. No.:	B2914117

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Executive Summary & Chemical Logic

The Azetidine Advantage in Conformational Restriction

In the development of monoamine transporter (MAT) ligands, the azetidine scaffold (a saturated 4-membered nitrogen heterocycle) serves as a critical bioisostere for the more common pyrrolidine (5-membered) and piperidine (6-membered) rings found in classic psychostimulants like cocaine, methylphenidate (MPH), and amphetamines.

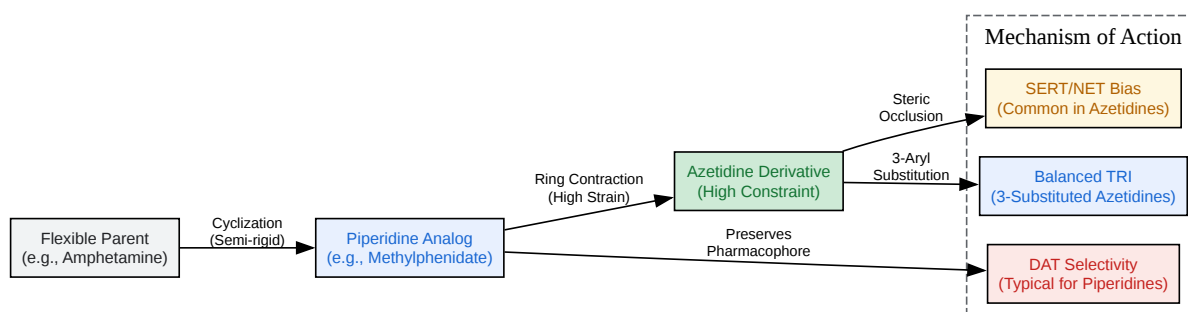
The primary utility of the azetidine ring lies in conformational constraint. By reducing the degrees of freedom compared to piperidine, azetidine derivatives lock the nitrogen lone pair and the pendant substituents (e.g., aryl groups) into specific vectors. This often results in:

- **Altered Selectivity Profiles:** Shifting affinity from DAT (Dopamine Transporter) toward SERT (Serotonin Transporter) or NET (Norepinephrine Transporter).

- Metabolic Stability: Altered susceptibility to oxidative metabolism compared to larger rings.
- Triple Reuptake Inhibition (TRI): Specific 3-substituted azetidines have emerged as balanced TRIs, a profile sought for broad-spectrum antidepressants.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the structural logic driving the shift from flexible amines to rigid azetidine scaffolds.



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Figure 1: SAR progression from flexible amines to constrained azetidines, highlighting the shift in transporter selectivity.

Comparative Performance Data

The following data synthesizes binding affinity () and functional uptake inhibition () values from key medicinal chemistry campaigns.

Table 1: Azetidine Analogs of Methylphenidate (MPH) vs. Parent

Comparison of ring size impact on DAT/SERT selectivity.

Compound Class	Structure	DAT (nM)	SERT (nM)	Selectivity (SERT/DAT)	Interpretation
Piperidine (Parent)	threo-Methylphenidate	110	>10,000	>90	Highly DAT selective.
Azetidine Analog	erythro-2-naphthyl-azetidine	>1,000	45	<0.05	Inversion of selectivity. Ring contraction + bulky aryl group shifts preference to SERT.
Azetidine Analog	3-(3,4-dichlorobenzylidene)	531	139	0.26	Moderate dual affinity; loss of DAT potency compared to parent.

Table 2: 3-Substituted Azetidines as Triple Reuptake Inhibitors (TRIs)

Performance of 3-aminoazetidine derivatives designed for balanced inhibition.

Compound ID	SERT (nM)	NET (nM)	DAT (nM)	Ratio (S:N:D)	Profile
Compound 1	12	15	18	~1:1:1	Balanced TRI. Ideal for broad-spectrum antidepressant activity.
Compound 6be	8.5	14	42	1 : 1.6 : 5	SERT/NET preferring. Reduced DAT liability (lower abuse potential).
Compound 7c	1.0	240	>1,000	1 : 240 : >1000	Highly SERT Selective. Acts as an SSRI rather than a TRI.

Key Technical Insight: The "cross-reactivity" in this context is often a designed feature. While piperidine-based stimulants (MPH) are highly selective for DAT/NET, the azetidine scaffold allows for the tuning of "cross-reactivity" across all three transporters. Specifically, 3-aryl-3-arylmethoxyazetidines tend to exhibit high SERT affinity, whereas 3-aminoazetidines can be tuned for balanced TRI activity.

Experimental Protocols

To validate the cross-reactivity profiles described above, the following standardized protocols are recommended. These assays distinguish between simple binding (affinity) and functional transport blockade.

Protocol A: Radioligand Binding Assay (Affinity)

Purpose: Determine

values to quantify the strength of interaction with the transporter recognition site.

- Membrane Preparation:
 - Homogenize rat striatum (for DAT) or cerebral cortex (for SERT/NET) in ice-cold sucrose buffer.
 - Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.
 - Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
- Incubation:
 - DAT: Incubate membranes with

WIN-35,428 (0.5 nM) ± azetidine test compound.
 - SERT: Incubate with

Citalopram (1.0 nM).
 - NET: Incubate with

Nisoxetine (1.0 nM).
 - Non-specific binding: Define using 10 µM Indatraline or Mazindol.
- Termination:
 - Incubate for 2 hours at 4°C (DAT) or 25°C (SERT/NET).
 - Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.
- Analysis:
 - Measure radioactivity via liquid scintillation counting.

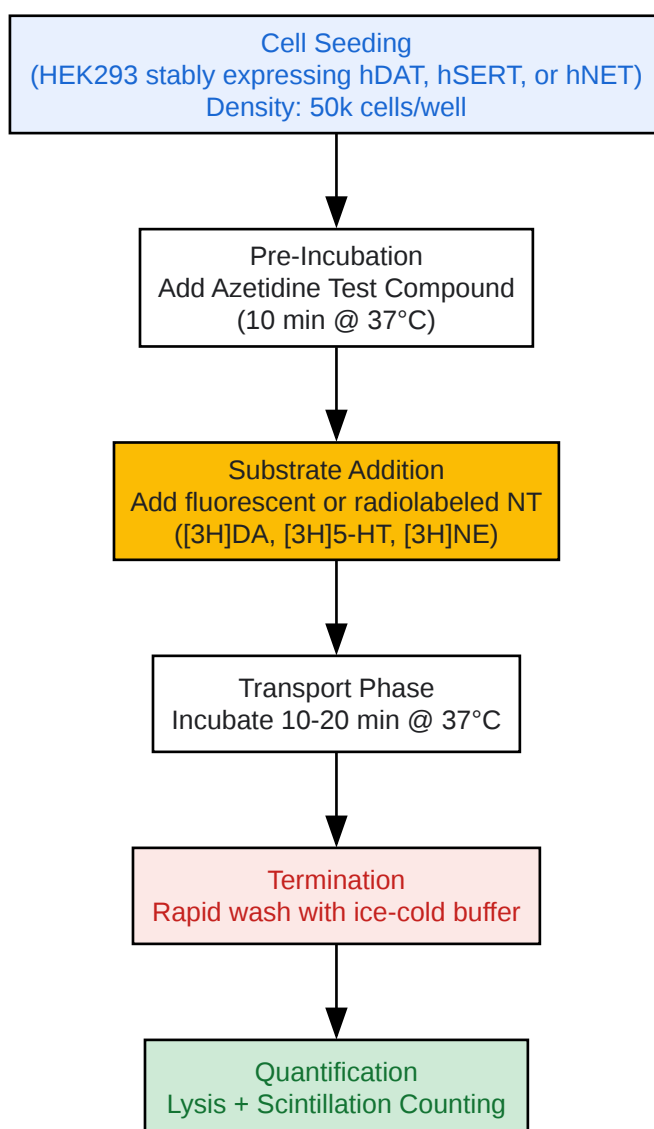
- Calculate

using non-linear regression; convert to

using the Cheng-Prusoff equation.

Protocol B: Functional Uptake Inhibition Assay

Purpose: Confirm that binding leads to functional blockade of neurotransmitter reuptake (differentiating inhibitors from substrates).



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Figure 2: Workflow for functional uptake inhibition assays using HEK293 cells.

Mechanistic Analysis: The "Azetidine Switch"

Why does ring contraction alter cross-reactivity?

- **Vector Re-alignment:** In piperidine-based ligands (like MPH), the nitrogen atom and the phenyl ring exist in a specific spatial relationship (typically gauche). Contracting the ring to azetidine changes the bond angles (angle reduces from $\sim 110^\circ$ to $\sim 90^\circ$). This alters the vector of the N-substituent (e.g., benzyl groups) and the C3-substituent.
- **Hydrophobic Pocket Fit:** The MAT binding site contains distinct sub-pockets (S1 and S2).
 - DAT accommodates the larger piperidine ring comfortably.
 - SERT has a narrower vestibule but a distinct requirement for aryl orientation. The azetidine scaffold, particularly when substituted at the 3-position, often orients aryl groups to interact more favorably with the SERT S2 site (residues like Tyr95 and Ile172), enhancing SERT affinity at the expense of DAT affinity.
- **VMAT2 Cross-Reactivity (Safety Note):** Unlike standard MAT inhibitors, some azetidine analogs (e.g., cis-4-methoxy derivatives) have shown potent inhibition of VMAT2 (Vesicular Monoamine Transporter 2) with values ~ 24 nM. This is a critical cross-reactivity to monitor, as VMAT2 inhibition depletes vesicular stores, leading to distinct pharmacological effects compared to plasma membrane transporter inhibition.

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Sources

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